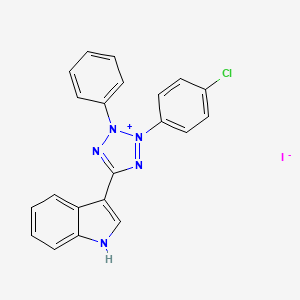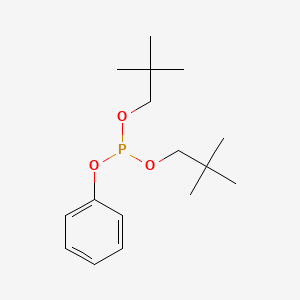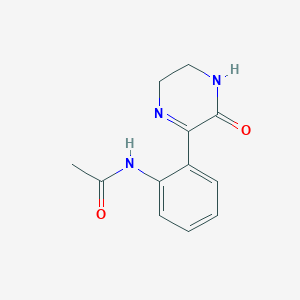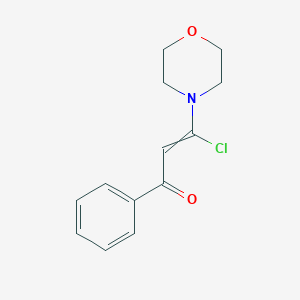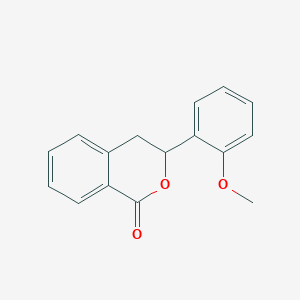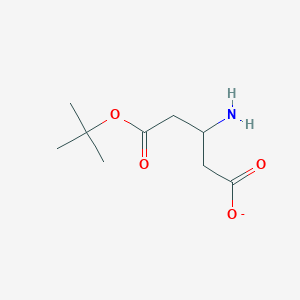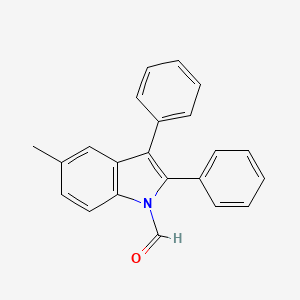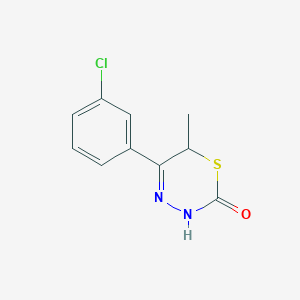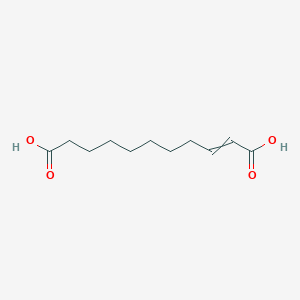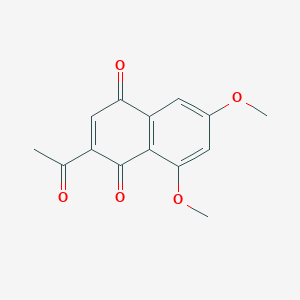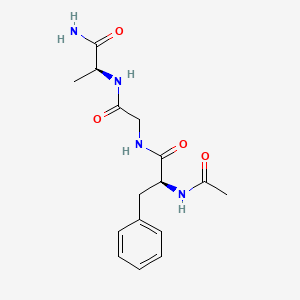![molecular formula C11H10ClNO2 B14408291 4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one CAS No. 80675-57-6](/img/structure/B14408291.png)
4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one can be achieved through various methods. One common approach involves the Staudinger reaction, where ketenes react with imines to form azetidinones. For instance, the reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base can yield azetidinones . Another method involves the cycloaddition of substituted acetic acids and imines using propylphosphonic anhydride (T3P®) as an acid activator under mild conditions .
Industrial Production Methods
Industrial production of azetidinones, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidinone ring can undergo substitution reactions, where different substituents replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidinones .
Scientific Research Applications
4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Its structural similarity to β-lactam antibiotics makes it a candidate for developing new antibacterial agents.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This mechanism is similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins .
Comparison with Similar Compounds
4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one can be compared with other azetidinones and β-lactam antibiotics:
Penicillins: Both compounds share the β-lactam ring structure, but penicillins have additional functional groups that enhance their antibacterial activity.
Cephalosporins: Similar to penicillins, cephalosporins have a β-lactam ring but with a different core structure, providing a broader spectrum of activity.
Carbapenems: These compounds are highly resistant to β-lactamase enzymes, making them effective against a wide range of bacteria.
Monobactams: Monobactams contain a monocyclic β-lactam ring and are effective against gram-negative bacteria .
Properties
CAS No. |
80675-57-6 |
|---|---|
Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)-2-oxoethyl]azetidin-2-one |
InChI |
InChI=1S/C11H10ClNO2/c12-8-3-1-7(2-4-8)10(14)5-9-6-11(15)13-9/h1-4,9H,5-6H2,(H,13,15) |
InChI Key |
CUUJFHQLJVMYIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


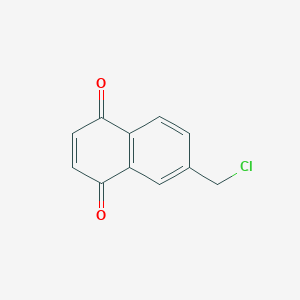
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
